1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone, with the CAS number 1797617-35-6, is a complex organic compound characterized by its unique spirocyclic structure that incorporates oxygen (oxa), sulfur (thia), and nitrogen (aza) atoms. The molecular formula of this compound is CHN OS, and it has a molecular weight of 283.4 g/mol . This compound exhibits a distinctive arrangement of functional groups, which contributes to its potential reactivity and biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The specific conditions for these reactions can vary based on the desired transformation.
The biological activity of 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone is influenced by its unique structural features, making it a candidate for various pharmacological applications. Compounds with similar scaffolds often exhibit a range of biological effects, including enzyme inhibition and receptor binding. Research has suggested potential therapeutic applications, particularly in oncology and other disease treatments due to its ability to interact with biological targets.
The synthesis of 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may start with a cyclization reaction using suitable precursors such as diols or amino alcohols in the presence of sulfur sources and oxidizing agents. Industrial production methods may optimize these synthetic routes for yield and purity using continuous flow reactors and advanced purification techniques like chromatography.
This compound has several scientific research applications:
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The compound's structure allows it to bind with high affinity, modulating their activity and influencing various biochemical pathways. These interactions can lead to therapeutic effects, including anti-cancer activity, making it an interesting subject for further research into its pharmacological properties.
Several compounds share structural similarities with 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane | Contains the spirocyclic core but lacks additional functional groups | Simpler structure may result in different chemical properties |
| 8-Oxa-2-azaspiro[4.5]decane | Similar spirocyclic framework | Different positioning of functional groups affects reactivity |
| 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(trifluoromethyl)phenylpropan-1-one | Incorporates trifluoromethyl group | Enhanced reactivity due to fluorine substitution |
The uniqueness of 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone lies in its combination of an oxa-thia-azaspiro moiety along with a thiophenyl group. This specific arrangement imparts a range of chemical properties that make it versatile for various scientific and industrial applications compared to similar compounds.